molecular formula C24H18ClN5O2 B2488686 N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 1326869-11-7

N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B2488686
CAS No.: 1326869-11-7
M. Wt: 443.89
InChI Key: YENSNWDQOGEHOW-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a pyrazolo-triazine derivative featuring a 4-chlorobenzyl group and a naphthalen-1-yl substituent. Its molecular formula is C₂₄H₁₈ClN₅O₂, with a molecular weight of 443.89 g/mol . The compound’s core structure—a pyrazolo[1,5-d][1,2,4]triazine scaffold—is known for diverse pharmacological activities, including enzyme inhibition and receptor modulation.

Synthesis involves multi-step organic reactions, including cyclization to form the pyrazolo-triazine core and subsequent coupling with the chlorophenylmethyl acetamide group. Optimized reaction conditions (e.g., stoichiometry, catalysts like Cu(OAc)₂) are critical for achieving high yields (>95% purity) . Potential applications span medicinal chemistry (e.g., anticancer, anti-inflammatory agents) and biochemical probe development .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c25-18-10-8-16(9-11-18)13-26-23(31)14-29-24(32)22-12-21(28-30(22)15-27-29)20-7-3-5-17-4-1-2-6-19(17)20/h1-11,15,21-22,28H,12-14H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZRFKIEMYTDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(N=C2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 4 chlorophenyl methyl 2 2 naphthalen 1 yl 4 oxo 4H 5H pyrazolo 1 5 d 1 2 4 triazin 5 yl acetamide\text{N 4 chlorophenyl methyl 2 2 naphthalen 1 yl 4 oxo 4H 5H pyrazolo 1 5 d 1 2 4 triazin 5 yl acetamide}

Key Structural Features

  • Chlorophenyl group : This moiety may contribute to the compound's lipophilicity and biological activity.
  • Pyrazolo-triazine core : Known for various pharmacological activities including antimicrobial and anticancer properties.
  • Acetamide linkage : This functional group often enhances the solubility and bioavailability of compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolo derivatives. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most effective derivatives .

Table 1: Antimicrobial Activity of Related Pyrazolo Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Bacillus subtilis
130.30Escherichia coli

Anticancer Activity

The pyrazolo-triazine derivatives have also been investigated for anticancer properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition Studies

Enzyme inhibition assays have shown that certain derivatives exhibit significant inhibition of key enzymes involved in cancer progression and inflammation. For example, compounds derived from similar structures have been noted to inhibit lipoxygenase and cyclooxygenase pathways, contributing to their anti-inflammatory effects .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized several derivatives of pyrazolo compounds which were then evaluated for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that modifications in the substituents significantly impacted the biological activity, with some compounds showing up to 90% inhibition in biofilm formation in Staphylococcus epidermidis .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of pyrazolo derivatives against various cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity, particularly in breast cancer cells. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to apoptosis .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. Specific analogs have shown IC50 values below 100 μM against various cancer cell lines such as HCT-116 and MCF-7 .

Anti-inflammatory Potential

Molecular docking studies suggest that N-[(4-chlorophenyl)methyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide could act as a 5-lipoxygenase inhibitor. This enzyme plays a crucial role in the inflammatory response, making the compound a candidate for further anti-inflammatory research .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of related pyrazolo-triazine compounds on human cancer cell lines. The results showed that specific derivatives led to significant growth inhibition and induced apoptosis through caspase activation pathways .

Study 2: Molecular Docking Analysis

In silico molecular docking studies were performed to predict the binding affinity of this compound to various protein targets associated with inflammation and cancer pathways. The findings suggested promising interactions that warrant further experimental validation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Benzyl Core Aryl Group Molecular Weight (g/mol) Notable Properties
Target Compound 4-Chlorophenylmethyl Naphthalen-1-yl 443.89 High lipophilicity; potential kinase inhibition
N-[(2-Chlorophenyl)methyl]-...acetamide () 2-Chlorophenylmethyl Naphthalen-1-yl 443.89 Reduced steric hindrance; altered binding affinity vs. 4-Cl isomer
N-(4-Methoxybenzyl)-...acetamide () 4-Methoxybenzyl Naphthalen-1-yl 439.50 Increased polarity; improved aqueous solubility vs. chloro analogs
N-(3-Chloro-4-methoxyphenyl)-...acetamide () 3-Cl,4-OMe-phenyl 4-Ethylphenyl 454.90 Dual electron-withdrawing/donating groups; enhanced metabolic stability
N-Benzyl-...acetamide () Benzyl (no substituent) 4-Methylphenyl 415.47 Lower cytotoxicity; baseline activity for SAR studies

Key Observations:

Substituent Position : The 4-chlorophenylmethyl group in the target compound offers optimal steric and electronic effects for target binding compared to 2-chloro isomers, which may exhibit reduced potency due to unfavorable spatial interactions .

Electron-Donating vs. Withdrawing Groups : Methoxy substituents (e.g., ) increase polarity and solubility but may reduce membrane permeability compared to chloro groups .

Core Modifications : Replacing naphthalen-1-yl with smaller aryl groups (e.g., 4-methylphenyl in ) simplifies synthesis but diminishes π-π interactions critical for target engagement .

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